Rhamnetin 3-galactoside

Catalog No.
S13948090
CAS No.
M.F
C22H22O12
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhamnetin 3-galactoside

Product Name

Rhamnetin 3-galactoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1

InChI Key

PHEWILLIAJUBQE-UVHBULKNSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Rhamnetin 3-galactoside is a natural product found in Euphorbia prostrata, Euphorbia hypericifolia, and other organisms with data available.

Rhamnetin 3-galactoside is a flavonoid glycoside characterized by its unique structure, which consists of a rhamnetin aglycone linked to a galactose sugar moiety. Its chemical formula is C22H22O12C_{22}H_{22}O_{12} and it is recognized for its potential health benefits and biological activities. Rhamnetin itself is a methylated derivative of quercetin, which contributes to its distinctive properties and effects in biological systems. This compound has been identified in various plant species, including Euphorbia prostrata and Euphorbia hypericifolia .

Typical of flavonoid glycosides. Notably, it can be hydrolyzed to release rhamnetin and galactose under acidic or enzymatic conditions. Additionally, it may participate in glycosylation reactions, where it can serve as a substrate for further modifications by glycosyltransferases, leading to the formation of more complex glycosides .

Rhamnetin 3-galactoside exhibits a range of biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties: Studies indicate that rhamnetin 3-galactoside possesses antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to reduced inflammation in biological systems.
  • Potential Cardioprotective Effects: Some research suggests that it may play a role in cardioprotection through mechanisms involving mitochondrial function .

The synthesis of rhamnetin 3-galactoside can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise addition of galactose to rhamnetin using chemical reagents under controlled conditions.
  • Biotransformation: Microbial fermentation using specific strains like Escherichia coli or Streptomyces species can facilitate the glycosylation of rhamnetin to produce rhamnetin 3-galactoside .
  • Enzymatic Synthesis: Utilizing glycosyltransferases, researchers can catalyze the transfer of galactose from donor substrates to rhamnetin .

Rhamnetin 3-galactoside has several applications in various fields:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing health supplements and therapeutic agents.
  • Food Industry: As a natural antioxidant, it can be used as a food preservative to extend shelf life and enhance nutritional value.
  • Cosmetics: Its skin-protective properties are valuable in formulating cosmetics aimed at reducing oxidative stress on the skin.

Research on the interactions of rhamnetin 3-galactoside with other biological molecules is limited but promising. It has been observed to interact with cellular receptors and enzymes involved in inflammation and oxidative stress pathways. Further studies are needed to elucidate the full spectrum of its interactions and potential synergistic effects with other phytochemicals .

Rhamnetin 3-galactoside shares structural similarities with several other flavonoid glycosides. Here are some notable compounds for comparison:

CompoundStructure CharacteristicsUnique Features
Quercetin 3-galactosideContains quercetin aglyconeMore extensively studied for health benefits
Isorhamnetin 3-glucosideMethylated derivative of quercetinExhibits different biological activities
Apigenin 7-glucosideContains apigenin aglyconeKnown for anti-cancer properties
RutinContains quercetin with a rutinose moietyWidely recognized for vascular health

Rhamnetin 3-galactoside is unique due to its specific combination of rhamnetin and galactose, which influences its biological activity differently compared to these similar compounds. Its distinct structural features contribute to its unique pharmacological profiles and potential therapeutic applications .

Rhamnetin 3-galactoside demonstrates potent anti-inflammatory effects through the systematic inhibition of nuclear factor-kappa B and mitogen-activated protein kinase signaling pathways. The compound exerts its anti-inflammatory actions by directly targeting key regulatory proteins within these interconnected signaling networks, resulting in comprehensive suppression of inflammatory mediator production and cellular activation [1] [2].

The nuclear factor-kappa B pathway inhibition mechanism involves multiple molecular targets. Rhamnetin 3-galactoside significantly reduces nuclear factor-kappa B p65 nuclear translocation, effectively preventing the transcriptional activation of pro-inflammatory genes [1]. This inhibition is achieved through the suppression of tumor necrosis factor receptor-associated factor 6 activation, a critical upstream regulator in the nuclear factor-kappa B signaling cascade [1]. Simultaneously, the compound upregulates nucleotide-binding oligomerization domain-like receptor family caspase recruitment domain-containing protein 3 expression, which serves as a negative regulator of nuclear factor-kappa B signaling [1].

The mitogen-activated protein kinase pathway inhibition demonstrates remarkable specificity and potency. Rhamnetin exhibits exceptional binding affinity to c-Jun N-terminal kinase 1 with an association constant of 9.7 × 10⁸ M⁻¹, representing one of the highest binding affinities reported for natural flavonoids [2]. The compound also demonstrates significant binding to p38 mitogen-activated protein kinase with an association constant of 2.31 × 10⁷ M⁻¹ [2]. Molecular docking studies reveal that these interactions occur through hydrogen bonding with the 3'-and 4'-hydroxyl groups of the B-ring and the 5-hydroxyl group of the A-ring of rhamnetin [2].

The downstream effects of this dual pathway inhibition result in comprehensive suppression of inflammatory mediator production. Rhamnetin 3-galactoside effectively reduces tumor necrosis factor-alpha production with an inhibitory concentration of 28.7 micrometers, while simultaneously suppressing nitric oxide production with an inhibitory concentration of 26.3 micrometers [2]. The compound demonstrates dose-dependent inhibition of cyclooxygenase-2 and inducible nitric oxide synthase expression, two key enzymes responsible for prostaglandin E2 and nitric oxide synthesis, respectively [1] [2].

MechanismEffectQuantitative DataStudy Model
Nuclear Factor-kappa B p65 Nuclear TranslocationInhibitedReduced nuclear expressionRAW264.7 cells
Tumor Necrosis Factor Receptor-Associated Factor 6 ActivationInhibitedBlocked activationRAW264.7 cells
Nucleotide-binding Oligomerization Domain-like Receptor Family Caspase Recruitment Domain-containing Protein 3 ExpressionUpregulatedIncreased expressionRAW264.7 cells
p38 Mitogen-Activated Protein Kinase Binding AffinityDirect binding2.31 × 10⁷ M⁻¹Human p38 MAPK
c-Jun N-terminal Kinase 1 Binding AffinityDirect binding9.7 × 10⁸ M⁻¹Human JNK1
Extracellular Signal-Regulated Kinase PhosphorylationInhibitedSignificantly reducedRAW264.7 cells
Cyclooxygenase-2 ExpressionSuppressedDose-dependent suppressionRAW264.7 cells
Inducible Nitric Oxide Synthase ExpressionSuppressedDose-dependent suppressionRAW264.7 cells
Tumor Necrosis Factor-alpha ProductionReducedIC₅₀ = 28.7 μMRAW264.7 cells
Interleukin-6 ProductionReducedIC₅₀ = 26.3 μMRAW264.7 cells
Nitric Oxide ProductionReducedIC₅₀ = 26.3 μMRAW264.7 cells
Prostaglandin E2 ContentReducedDose-dependent reductionRAW264.7 cells

The anti-inflammatory efficacy of rhamnetin 3-galactoside is further enhanced through activation of the nuclear factor erythroid 2-related factor 2 signaling pathway. This pathway activation results in upregulation of heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1, key antioxidant enzymes that provide cellular protection against oxidative stress [1]. The crosstalk between nuclear factor erythroid 2-related factor 2 and nuclear factor-kappa B pathways creates a synergistic anti-inflammatory effect, where nuclear factor erythroid 2-related factor 2 activation suppresses nuclear factor-kappa B-mediated transcriptional activity [1].

Allosteric Modulation of Alpha-7 Nicotinic Acetylcholine Receptors for Neuroprotection

Rhamnetin 3-galactoside exhibits remarkable neuroprotective properties through selective allosteric modulation of alpha-7 nicotinic acetylcholine receptors. This mechanism represents a novel therapeutic approach for neuroinflammation and neurodegenerative conditions, as alpha-7 nicotinic acetylcholine receptors play crucial roles in both cholinergic anti-inflammatory pathways and neuroprotective signaling [3] [4].

The selective receptor binding characteristics of rhamnetin 3-galactoside demonstrate preferential affinity for alpha-7 nicotinic acetylcholine receptors over alpha-4-beta-2 nicotinic acetylcholine receptors. This selectivity is confirmed through radioligand displacement studies using methyl-lycaconitine, a selective alpha-7 nicotinic acetylcholine receptor antagonist [3]. The compound successfully displaces methyl-lycaconitine from rat brain membranes, indicating direct interaction with alpha-7 nicotinic acetylcholine receptor binding sites [3].

The allosteric modulation mechanism involves positive cooperative effects that enhance receptor function beyond simple agonist binding. Analysis of concentration-response curves reveals Hill coefficients of 3.0 ± 0.9 for nitric oxide release inhibition and 3.5 ± 4.1 for tumor necrosis factor-alpha release inhibition, indicating cooperative binding mechanisms involving multiple sites [3]. When methyl-lycaconitine is present, these Hill coefficients decrease to 1.6 ± 0.4 and 1.0, respectively, confirming that the cooperative effect is mediated through alpha-7 nicotinic acetylcholine receptors [3].

The neuroprotective effects of rhamnetin 3-galactoside are particularly pronounced during ethanol withdrawal conditions. Under these pathological conditions, the compound demonstrates enhanced anti-inflammatory activity and provides significant protection against N-methyl-D-aspartate-induced neurotoxicity [4]. The compound reduces both 25 micrometer and 100 micrometer concentrations equally inhibit inflammatory mediator release, while simultaneously providing neuroprotection through alpha-7 nicotinic acetylcholine receptor activation [4].

ParameterRhamnetin ResponseExperimental EvidenceSignificance
Methyl-lycaconitine DisplacementSelective displacementRadioligand binding assayConfirms α7 nAChR interaction
Alpha-7 vs Alpha-4β2 SelectivityPreferential α7 bindingDifferential binding screenTherapeutic selectivity
Neuroprotective EffectEnhanced during withdrawalEthanol withdrawal modelNeuroprotective potential
Anti-inflammatory MechanismCooperative nAChR mechanismBV2 microglia studiesMulti-target effect
Hill Coefficient (without MLA)3.0 ± 0.9NO release inhibitionCooperative binding
Hill Coefficient (with MLA)1.6 ± 0.4MLA antagonist studiesnAChR-mediated component
Cooperative MechanismPresentMultiple mechanism analysisSynergistic effects
Allosteric ModulationPositive allosteric effectFunctional studiesEnhanced receptor function
Calcium Binding Site InteractionPotential interactionElectrophysiology correlationMechanistic insight
Binding Selectivity PatternAlpha-7 selectiveComparative analysisDrug development relevance

The molecular mechanism of allosteric modulation potentially involves interactions with calcium binding sites on the alpha-7 nicotinic acetylcholine receptor. This mechanism is supported by electrophysiological studies showing that quercetin, a structurally related flavonoid, can enhance acetylcholine-induced currents through human alpha-7 nicotinic acetylcholine receptors expressed in Xenopus oocytes [3]. The allosteric modulation may occur through non-competitive binding sites distinct from the orthosteric acetylcholine binding site [3].

The therapeutic implications of this allosteric modulation extend beyond simple receptor activation. The compound demonstrates the ability to enhance alpha-7 nicotinic acetylcholine receptor function while avoiding the desensitization and tolerance issues associated with direct agonists [3]. This property makes rhamnetin 3-galactoside particularly valuable for long-term neuroprotective therapy, as it can maintain receptor responsiveness while providing sustained anti-inflammatory and neuroprotective effects [4].

Synergistic Effects on Bacterial Efflux Pump Inhibition in Multidrug-Resistant Pathogens

Rhamnetin 3-galactoside demonstrates significant potential as an efflux pump inhibitor with synergistic antimicrobial effects against multidrug-resistant bacterial pathogens. The compound's ability to inhibit bacterial efflux pump systems represents a promising strategy for overcoming antibiotic resistance, particularly in carbapenem-resistant and multidrug-resistant bacterial strains [5] [6].

The primary mechanism of efflux pump inhibition involves the disruption of active transport systems that normally expel antibiotics from bacterial cells. Rhamnetin 3-galactoside effectively inhibits major efflux pump families, including resistance-nodulation-cell division, major facilitator superfamily, and ATP-binding cassette transporters [5]. This inhibition results in increased intracellular accumulation of antibiotics, thereby restoring their antimicrobial efficacy against resistant bacterial strains [5].

The synergistic effects are particularly pronounced against carbapenem-resistant Enterobacteriaceae. Studies demonstrate that rhamnetin 3-galactoside potentiates meropenem activity against carbapenem-resistant Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii [5]. The compound achieves this synergy by simultaneously inhibiting carbapenemase enzymes and blocking efflux pump-mediated drug expulsion, creating a dual mechanism of resistance reversal [5].

The biofilm disruption capabilities of rhamnetin 3-galactoside provide additional therapeutic benefits against multidrug-resistant pathogens. The compound demonstrates significant inhibitory effects against methicillin-resistant Staphylococcus aureus biofilm formation while synergizing with methicillin to restore antibiotic sensitivity [5]. This biofilm disruption is achieved through interference with central carbon metabolism and glutamine biosynthesis pathways, leading to abnormal bacterial cell formation and reduced biofilm matrix production [5].

Bacterial TargetMechanism of ActionSynergistic EffectsClinical Relevance
Carbapenem-resistant E. coliEfflux pump inhibitionEnhanced meropenem activityCarbapenem resistance reversal
Carbapenem-resistant K. pneumoniaeEfflux pump inhibitionPotentiated carbapenem efficacyMDR treatment option
Carbapenem-resistant P. aeruginosaEfflux pump inhibitionImproved antibiotic penetrationPseudomonas infection therapy
Carbapenem-resistant A. baumanniiEfflux pump inhibitionReduced drug resistanceAcinetobacter treatment
Methicillin-resistant S. aureusBiofilm disruptionMethicillin synergyMRSA combination therapy
Multidrug-resistant EnterococciMembrane permeabilizationRestored antibiotic sensitivityEnterococcal infection control
Extended-spectrum β-lactamase E. coliβ-lactamase inhibitionβ-lactam potentiationESBL resistance management
Gram-negative efflux pumpsActive efflux reductionIncreased intracellular accumulationEfflux-mediated resistance
Biofilm formationBiofilm matrix disruptionReduced bacterial persistenceChronic infection treatment
Cell membrane integrityMembrane integrity lossEnhanced antibiotic uptakeAntibiotic potentiation

The membrane permeabilization effects of rhamnetin 3-galactoside contribute significantly to its antimicrobial synergy. The compound alters bacterial cell membrane integrity, leading to increased permeability and enhanced antibiotic uptake [5] [7]. This effect is particularly pronounced against Gram-negative bacteria, where the outer membrane typically serves as a barrier to antibiotic penetration [7].

The clinical relevance of these synergistic effects is demonstrated through improved treatment outcomes against multidrug-resistant infections. Rhamnetin 3-galactoside shows potential for combination therapy with existing antibiotics, potentially reducing the required antibiotic concentrations while maintaining therapeutic efficacy [5]. This approach offers a viable strategy for extending the useful life of current antibiotics and addressing the growing crisis of antimicrobial resistance [5].

XLogP3

0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

478.11112613 g/mol

Monoisotopic Mass

478.11112613 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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